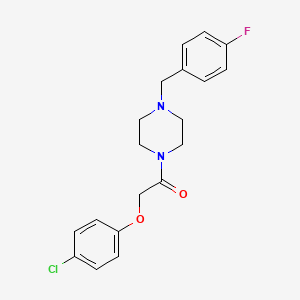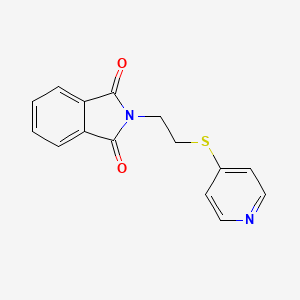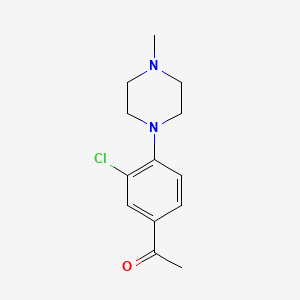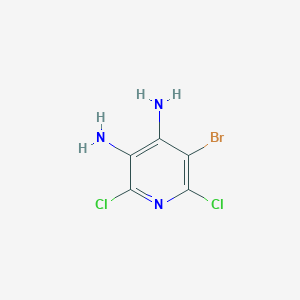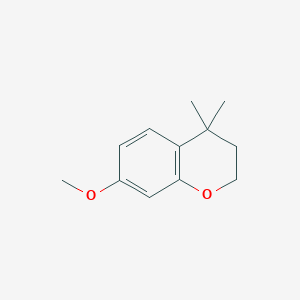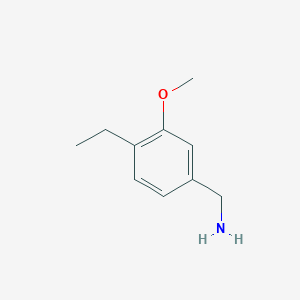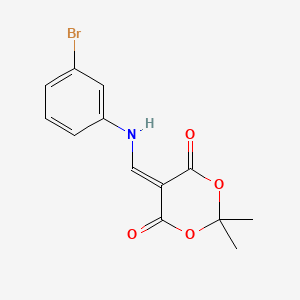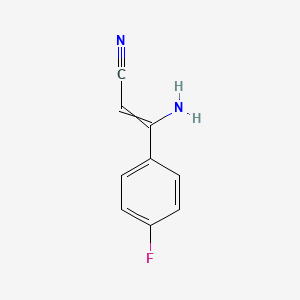
3-amino-3-(4-fluorophenyl)acrylonitrile
概述
描述
3-amino-3-(4-fluorophenyl)acrylonitrile is an organic compound with the molecular formula C9H7FN2. It is a derivative of acrylonitrile, featuring an amino group and a fluorophenyl group attached to the acrylonitrile backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzonitrile with acetonitrile in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene or isopropyl ether, and the temperature is controlled between 10°C and 30°C. After the reaction is complete, the product is isolated through extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-amino-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 3-amino-3-(2,3,4-trifluorophenyl)acrylonitrile
- 3-amino-3-(3-bromo-4-fluorophenyl)acrylonitrile
Uniqueness
3-amino-3-(4-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
属性
分子式 |
C9H7FN2 |
|---|---|
分子量 |
162.16 g/mol |
IUPAC 名称 |
3-amino-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2 |
InChI 键 |
ORPYPQORYFJOFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=CC#N)N)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

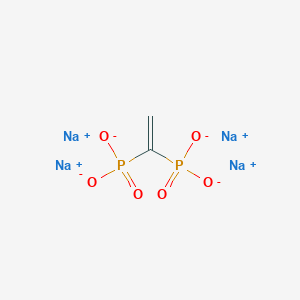
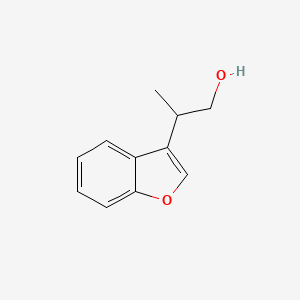
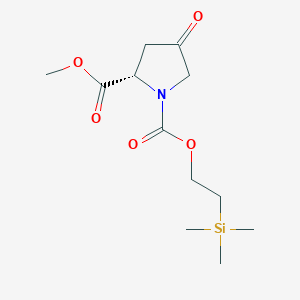
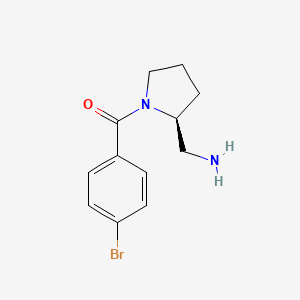
![6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8510840.png)
